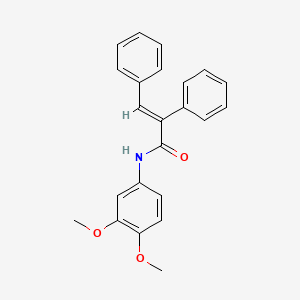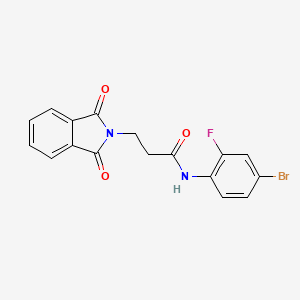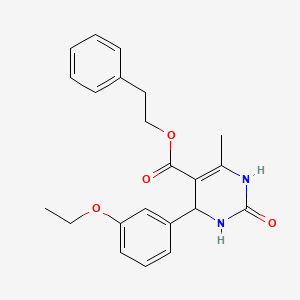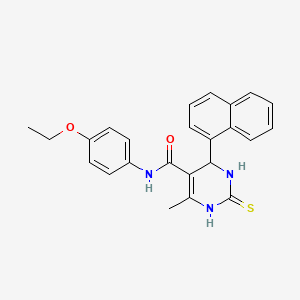
N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide, also known as DPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DPA is a derivative of diphenylacrylamide and is known for its unique properties, including its ability to act as a photosensitizer and its potential to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide in cancer cells involves the induction of apoptosis through the activation of caspase enzymes. N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide has also been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, including Akt and ERK. In photodynamic therapy, N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide acts as a photosensitizer by absorbing light and transferring the energy to oxygen molecules, which then react with cellular components to produce reactive oxygen species that destroy cancer cells.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and survival, the induction of apoptosis, and the activation of caspase enzymes. N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer treatment. However, one limitation of N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide is its poor solubility in water, which may make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide. One possible direction is the development of more efficient synthesis methods that can produce N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide in larger quantities. Another direction is the investigation of N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide's potential as a photosensitizer in other applications, such as photovoltaics and photocatalysis. Additionally, the development of N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide-based materials with unique properties could have applications in various fields, including electronics and sensing.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide involves the reaction of 3,4-dimethoxybenzaldehyde with diphenylacryloyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide has been extensively studied for its potential applications in various fields, including cancer research, photodynamic therapy, and material science. In cancer research, N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide has also been studied for its potential use as a photosensitizer in photodynamic therapy, a cancer treatment that uses light to activate a photosensitizing agent that destroys cancer cells. In material science, N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks and luminescent materials.
Propriétés
IUPAC Name |
(E)-N-(3,4-dimethoxyphenyl)-2,3-diphenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c1-26-21-14-13-19(16-22(21)27-2)24-23(25)20(18-11-7-4-8-12-18)15-17-9-5-3-6-10-17/h3-16H,1-2H3,(H,24,25)/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJFLLVVDAMGMT-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3,4-dimethoxyphenyl)-2,3-diphenylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinol](/img/structure/B5155824.png)
![1-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)indoline](/img/structure/B5155830.png)
![3-(4-tert-butylphenoxy)-5-(mesitylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5155835.png)
![5-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5155843.png)
![5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyl-3-propyldihydro-2(3H)-furanone](/img/structure/B5155846.png)


![2-[(5-methyl-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5155879.png)

![1-(4-nitrophenyl)-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine](/img/structure/B5155909.png)



![2-{[4,6-bis(diethylamino)-1,3,5-triazin-2-yl]thio}ethyl phenylcarbamate](/img/structure/B5155932.png)